4-hydrazinyl-6-methoxypyrimidine
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Overview
Description
4-hydrazinyl-6-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H8N4O It is a derivative of pyrimidine, characterized by the presence of a hydrazinyl group at the 4-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-6-methoxypyrimidine typically involves the reaction of 4,6-dichloro-5-methoxypyrimidine with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Starting Material: 4,6-dichloro-5-methoxypyrimidine
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Conditions: Reflux
The reaction proceeds through the substitution of the chlorine atoms by the hydrazinyl group, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydrazinyl-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution of the methoxy group could result in various substituted pyrimidines.
Scientific Research Applications
4-hydrazinyl-6-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-6-methoxypyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-6-methoxypyrimidine
- 4-hydrazinyl-5-methoxypyrimidine
- 4-hydrazinyl-6-chloropyrimidine
Uniqueness
4-hydrazinyl-6-methoxypyrimidine is unique due to the specific positioning of the hydrazinyl and methoxy groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
23905-80-8 |
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Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(6-methoxypyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H8N4O/c1-10-5-2-4(9-6)7-3-8-5/h2-3H,6H2,1H3,(H,7,8,9) |
InChI Key |
IEVYUPUJSDLOID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NN |
Purity |
95 |
Origin of Product |
United States |
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